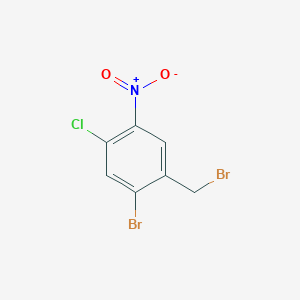
1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is an organic compound with the molecular formula C7H4Br2ClNO2. This compound is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and material science.
Vorbereitungsmethoden
The synthesis of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene typically involves multi-step reactions starting from readily available precursors. One common method includes the bromination of 2-(bromomethyl)-5-chloro-4-nitrobenzene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform under controlled temperature conditions to ensure selective bromination.
Industrial production methods may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Analyse Chemischer Reaktionen
1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups. This reaction is typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene is utilized in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicinal Chemistry: Researchers use this compound to develop new drugs and study their interactions with biological targets.
Wirkmechanismus
The mechanism of action of 1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The presence of electron-withdrawing groups like nitro and halogens makes the benzene ring more susceptible to nucleophilic attack. The bromomethyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene can be compared with similar compounds such as:
1-Bromo-4-(bromomethyl)-2-chlorobenzene: This compound has a similar structure but with different positions of the substituents, leading to variations in reactivity and applications.
1-Bromo-2-(bromomethyl)naphthalene: This compound has a naphthalene ring instead of a benzene ring, which affects its chemical properties and uses.
2-Bromo-1-(bromomethyl)-4-nitrobenzene: This compound has a different arrangement of the nitro and bromomethyl groups, influencing its reactivity in chemical reactions.
The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity patterns.
Eigenschaften
Molekularformel |
C7H4Br2ClNO2 |
|---|---|
Molekulargewicht |
329.37 g/mol |
IUPAC-Name |
1-bromo-2-(bromomethyl)-5-chloro-4-nitrobenzene |
InChI |
InChI=1S/C7H4Br2ClNO2/c8-3-4-1-7(11(12)13)6(10)2-5(4)9/h1-2H,3H2 |
InChI-Schlüssel |
FWIQGYQPRXPVNS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=CC(=C1[N+](=O)[O-])Cl)Br)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(Tert-butoxy)carbonyl]-4-methyl-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B13475223.png)
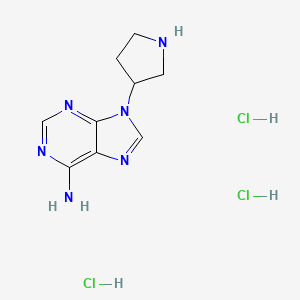
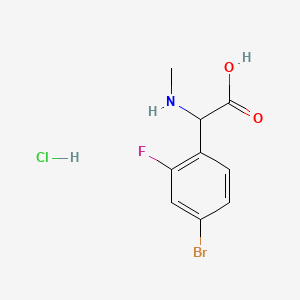
![3-[(2,2-Difluorocyclopropyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B13475238.png)
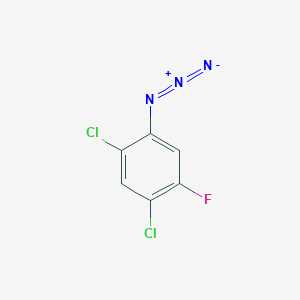
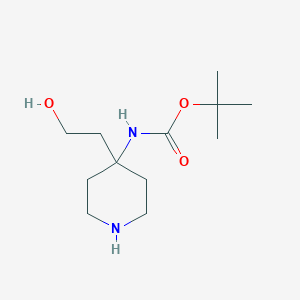
![[2-(Aminomethyl)-1,3-oxazol-5-yl]methanol dihydrochloride](/img/structure/B13475246.png)
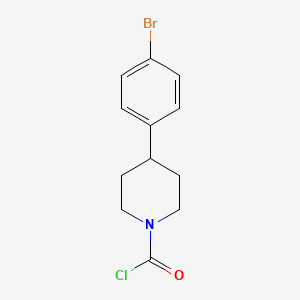
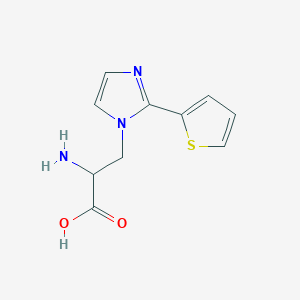

![2-Azabicyclo[3.1.0]hexan-4-one](/img/structure/B13475275.png)
![3-Amino-5-[3-(trifluoromethyl)-2-pyridyl]pyrazole](/img/structure/B13475284.png)

